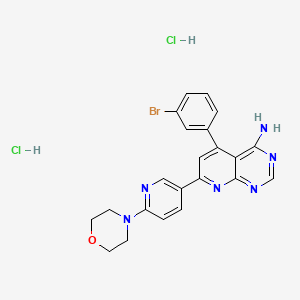
ABT-702 dihydrochloride
描述
ABT-702 二盐酸盐是一种有效的非核苷类腺苷激酶抑制剂,腺苷激酶是腺苷代谢途径中起关键作用的酶。腺苷激酶在腺苷的 5’ 位磷酸化,调节腺苷的细胞内和细胞外浓度。 该化合物由于具有选择性抑制腺苷激酶的能力,从而在组织损伤部位增加腺苷浓度,增强其镇痛和抗炎作用,在科学研究中显示出巨大的潜力 .
准备方法
ABT-702 二盐酸盐的合成涉及多个步骤。该化合物化学名为 4-氨基-5-(3-溴苯基)-7-(6-吗啉代-吡啶-3-基)吡啶并[2,3-d]嘧啶二盐酸盐。合成路线通常包括以下步骤:
吡啶并[2,3-d]嘧啶核的形成: 这涉及在受控条件下对适当的前体进行环化。
溴苯基的引入: 该步骤涉及苯环的溴化。
吗啉代-吡啶基的连接: 这是通过一系列取代反应实现的。
最终纯化并转化为二盐酸盐: 该化合物被纯化并转化为其二盐酸盐形式以提高稳定性和溶解度.
关于 ABT-702 二盐酸盐的工业生产方法文献记载不多,但它们很可能涉及扩大实验室合成工艺,并针对产量、纯度和成本效益进行优化。
化学反应分析
ABT-702 二盐酸盐会发生各种化学反应,主要涉及其官能团:
氧化和还原: 该化合物可发生氧化和还原反应,特别是涉及氨基和溴苯基。
取代反应:
这些反应中常用的试剂和条件包括用于水解的强酸或强碱、用于氧化反应的氧化剂以及用于取代反应的亲核试剂。这些反应形成的主要产物取决于所用试剂和具体条件。
科学研究应用
作用机制
ABT-702 二盐酸盐通过抑制腺苷激酶发挥作用,腺苷激酶是负责磷酸化腺苷的主要酶。通过抑制这种酶,ABT-702 二盐酸盐增加了腺苷的局部组织浓度。腺苷是一种内源性神经调节剂,具有镇痛和抗炎特性。 腺苷水平升高增强了其镇痛和抗炎作用,在生理应激或创伤(如缺血、癫痫发作、炎症和疼痛)的条件下提供了治疗益处 .
相似化合物的比较
ABT-702 二盐酸盐因其作为非核苷类腺苷激酶抑制剂的高选择性和效力而独一无二。类似的化合物包括:
戊氧舒: 一种非选择性磷酸二酯酶抑制剂,具有一定的腺苷激酶抑制活性。
8-环戊基-1,3-二甲基黄嘌呤: 一种选择性腺苷受体拮抗剂,具有一定的腺苷激酶抑制特性。
Amp579 TFA: 一种选择性腺苷受体激动剂,对腺苷激酶活性有间接影响.
与这些化合物相比,ABT-702 二盐酸盐对腺苷激酶的选择性更高,并且不会与其他腺苷相关位点(如腺苷受体、腺苷脱氨酶或腺苷转运蛋白)发生显着相互作用 .
属性
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNYFKPOPJIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrCl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017168 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214697-26-4 | |
| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
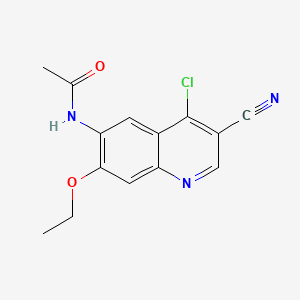
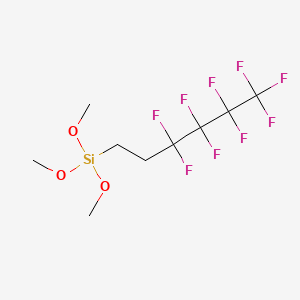


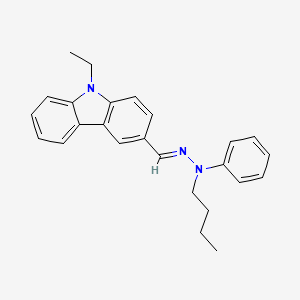

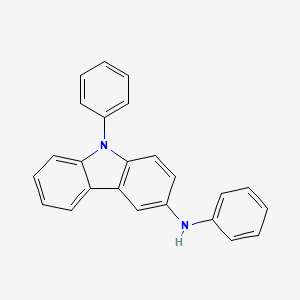

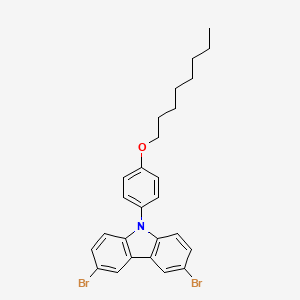
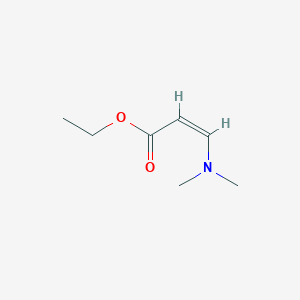
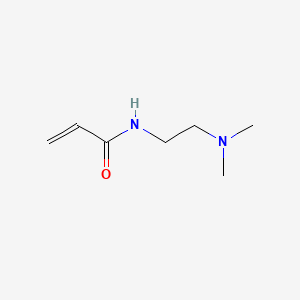

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
